3-Chloro-8-fluoroisoquinoline-4-carbonitrile
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Overview
Description
3-Chloro-8-fluoroisoquinoline-4-carbonitrile is a heterocyclic compound that contains both chlorine and fluorine atoms on an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-fluoroisoquinoline-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically includes the following steps:
Fluorination: Introduction of a fluorine atom onto the benzene ring.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Chlorination: Introduction of a chlorine atom at the desired position on the isoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-fluoroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: Formation of additional ring structures through cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions may produce complex ring structures .
Scientific Research Applications
3-Chloro-8-fluoroisoquinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3-Chloro-8-fluoroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-8-fluoroisoquinoline-4-carbonitrile include:
4-Chloro-8-fluoroquinoline-3-carbonitrile: Another fluorinated isoquinoline with similar properties.
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: A related compound with a different heterocyclic structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H4ClFN2 |
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Molecular Weight |
206.60 g/mol |
IUPAC Name |
3-chloro-8-fluoroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(4-13)6-2-1-3-9(12)8(6)5-14-10/h1-3,5H |
InChI Key |
AOCBHGBATQVERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=C1)F)Cl)C#N |
Origin of Product |
United States |
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